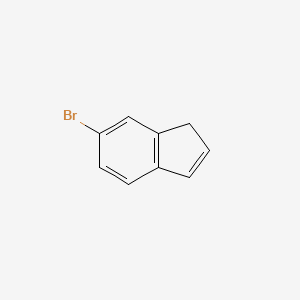

6-bromo-1H-indene

Descripción

Contextualization within Indene (B144670) Chemistry Research

Indene and its derivatives are fundamental carbocyclic compounds that have been extensively studied in organic chemistry. researchgate.net The indene framework, consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, is a structural motif present in various natural products and pharmacologically active molecules. researchgate.net The introduction of a bromine atom at the 6-position of the indene ring, creating 6-bromo-1H-indene, significantly influences the molecule's electronic properties and reactivity. This modification provides a reactive handle for further chemical transformations, making it a key intermediate in the synthesis of more complex molecular architectures. evitachem.com Research in indene chemistry often involves the exploration of substitution reactions, cyclization methods, and the synthesis of functionalized derivatives for various applications. researchgate.netbohrium.com

Significance of this compound as a Synthetic Scaffold in Advanced Organic Chemistry

The strategic placement of the bromine atom in this compound makes it a versatile synthetic scaffold. In advanced organic chemistry, this compound serves as a crucial starting material or intermediate for the construction of a wide array of organic molecules. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 6-position.

Furthermore, the indene core itself can undergo various transformations. For instance, researchers have developed protocols for the nitrogen atom insertion into indenes to synthesize isoquinolines, an important class of N-heterocycles with numerous applications in medicinal chemistry and materials science. semanticscholar.org In one study, this compound was shown to be a viable substrate for this transformation, yielding the corresponding 6-bromoisoquinoline (B29742). semanticscholar.org The ability to functionalize both the benzene and cyclopentene rings of the indene scaffold, starting from this compound, highlights its significance in generating molecular diversity.

Overview of Research Trajectories Involving this compound

Research involving this compound has branched into several key areas:

Synthesis of Novel Heterocycles: A significant research trajectory focuses on using this compound as a precursor for the synthesis of novel heterocyclic compounds. As mentioned, its conversion to 6-bromoisoquinoline is a notable example. semanticscholar.org The development of new synthetic methods to create complex heterocyclic systems often utilizes the reactivity of the bromo-substituted indene core.

Development of Functional Materials: The unique electronic and structural properties of indene derivatives make them candidates for applications in materials science. Research is ongoing to incorporate the this compound moiety into larger conjugated systems for potential use in organic electronics.

Medicinal Chemistry: Substituted indenes have shown potential biological activities. evitachem.com While direct studies on the biological effects of this compound are limited in the provided context, its role as an intermediate in the synthesis of potentially bioactive molecules is an active area of investigation. For example, related bromo-substituted indane derivatives have been explored for their potential anti-inflammatory and analgesic properties. biosynth.com

Catalysis: The indene ligand and its derivatives are utilized in organometallic chemistry and catalysis. The synthesis of functionalized indenes like this compound provides access to new ligands that can be used to modulate the properties of metal catalysts.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 33065-61-1 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C9H7Br | chemscene.com |

| Molecular Weight | 195.06 g/mol | chemscene.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | BrC1=CC2=C(C=C1)C=CC2 | chemscene.com |

| Physical Form | Solid or semi-solid or lump or liquid | sigmaaldrich.com |

| Purity | 95-98% | chemscene.comsigmaaldrich.com |

| Storage | 4°C, stored under nitrogen; Sealed in dry, Room Temperature | chemscene.comsigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRDZFUEYJFWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506649 | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33065-61-1 | |

| Record name | 6-Bromoindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1h Indene and Its Derivatives

Strategies for the Direct Synthesis of 6-Bromo-1H-Indene

The direct and regioselective synthesis of this compound presents a notable challenge in organic synthesis. The indene (B144670) scaffold possesses two distinct reactive areas: the electron-rich benzene (B151609) ring and the double bond in the five-membered ring. Controlling the site of bromination is crucial for selectively obtaining the desired 6-bromo isomer.

Bromination Approaches in Indene Systems

Direct electrophilic bromination of the parent 1H-indene typically leads to reactions at the double bond of the cyclopentene (B43876) ring, resulting in dibromo adducts rather than substitution on the aromatic ring. Achieving regioselective substitution at the C-6 position of the benzene moiety often requires indirect methods or the use of specialized reagents and conditions that favor aromatic substitution over addition. Research on the direct, selective bromination of the unsubstituted 1H-indene aromatic ring is not extensively documented, suggesting that such a transformation is low-yielding or synthetically impractical due to the higher reactivity of the five-membered ring. Therefore, multi-step strategies are generally favored to ensure the precise installation of the bromine atom at the 6-position.

Precursors and Building Blocks in this compound Synthesis

Given the challenges of direct bromination, the synthesis of this compound predominantly relies on multi-step pathways starting from precursors where the bromine atom is already incorporated. The most common and logical precursor is 6-bromo-1-indanone (B133036) .

The synthesis of 6-bromo-1-indanone itself can be achieved through methods such as the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid. This acid-catalyzed cyclization effectively constructs the indanone core with the bromine atom correctly positioned.

Once 6-bromo-1-indanone is obtained, it can be converted to this compound through a two-step sequence:

Reduction: The ketone functional group of 6-bromo-1-indanone is reduced to a hydroxyl group, forming 6-bromo-1-indanol. This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Dehydration: The resulting alcohol, 6-bromo-1-indanol, is then subjected to acid-catalyzed dehydration to introduce the double bond, yielding the final product, this compound. researchgate.net

This sequence is a reliable and widely applicable method for preparing indenes from their corresponding indanones.

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

This compound is a valuable building block for the synthesis of more complex molecules. Its utility stems from the presence of the bromine atom, which can be readily transformed into various other functional groups through transition-metal-catalyzed cross-coupling reactions.

Synthesis of Indene Derivatives from this compound

The bromine atom at the 6-position serves as a synthetic handle for introducing a wide range of substituents onto the indene core. This allows for the creation of a library of indene derivatives with tailored electronic and steric properties. These derivatives are of interest as ligands for organometallic catalysts and as precursors for biologically active compounds.

Utilization of Bromine Atom for Further Functionalization

The C(sp²)-Br bond in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is a powerful method for synthesizing 6-aryl or 6-vinyl-1H-indenes.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | 6-Aryl-1H-indene |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF | 6-Vinyl-1H-indene |

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 6-alkynyl-1H-indenes. organic-chemistry.orglibretexts.org This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 6-Alkynyl-1H-indene |

Heck Reaction: In the Heck reaction, this compound is coupled with an alkene to form a new C-C bond, yielding 6-alkenyl-1H-indenes with high stereoselectivity. organic-chemistry.orgwikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

| This compound | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 6-Alkenyl-1H-indene |

Buchwald-Hartwig Amination: This reaction is used to form a C-N bond between this compound and a primary or secondary amine. wikipedia.orglibretexts.org It provides a direct route to 6-amino-1H-indene derivatives, which are important in medicinal chemistry.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

| This compound | Primary or Secondary Amine | Pd₂(dba)₃, with a phosphine ligand (e.g., BINAP, XPhos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 6-(Amino)-1H-indene |

Catalytic Protocols in the Synthesis of this compound Analogues

The synthesis of analogues of this compound, where the substitution pattern on the indene core is varied, can be achieved through numerous catalytic protocols. These methods focus on constructing the indene skeleton from acyclic precursors.

Palladium and Ruthenium Catalysis: A sequential approach using Pd-catalyzed Suzuki coupling followed by Ru-catalyzed ring-closing metathesis (RCM) allows for the construction of functionalized indenes from readily available phenols. organic-chemistry.org This strategy offers a high degree of control over the final substitution pattern.

Gold Catalysis: Gold catalysts can promote the intramolecular hydroalkylation of ynamides to produce highly substituted indenes under mild conditions. wikipedia.org

Rhodium Catalysis: Rhodium catalysts are effective in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. wikipedia.org

Iron and Cobalt Catalysis: More earth-abundant metals like iron and cobalt have also been developed as catalysts for indene synthesis. For instance, FeCl₃ catalyzes the reaction of N-benzylic sulfonamides with internal alkynes to afford various functionalized indenes. wikipedia.org

These catalytic methods provide access to a wide array of indene analogues, allowing for systematic studies of structure-activity relationships in various applications.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these methods offer a powerful platform for introducing a wide array of substituents at the 6-position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organohalide and an organoboron compound is a cornerstone of modern organic synthesis. nih.govmdpi.comscispace.com In the context of this compound, a Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters would yield the corresponding 6-aryl or 6-vinyl-1H-indene derivatives. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine ligand, and a base. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov While specific examples with this compound are not extensively documented in readily available literature, the reaction is widely applicable to a vast range of aryl bromides, suggesting its feasibility for this substrate. nih.gov

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction could be employed to introduce alkenyl substituents at the 6-position of the indene ring. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net Applying this to this compound would lead to the formation of 6-alkynyl-1H-indenes, which are valuable precursors for further transformations. The reaction is typically carried out under mild conditions with an amine base. wikipedia.org

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction enables the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. nih.gov This methodology could be applied to this compound to synthesize a range of 6-amino-1H-indene derivatives, which are of interest in medicinal chemistry. The choice of phosphine ligand is critical for the success of these reactions.

The following table summarizes the potential application of these cross-coupling reactions to this compound based on their general applicability to aryl bromides.

| Reaction | Coupling Partner | Potential Product | Typical Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | 6-Aryl-1H-indene | Pd(PPh₃)₄, K₂CO₃ |

| Heck | Alkene | 6-Alkenyl-1H-indene | Pd(OAc)₂, PPh₃, Et₃N |

| Sonogashira | Terminal alkyne | 6-Alkynyl-1H-indene | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine | 6-Amino-1H-indene | Pd(OAc)₂, Xantphos, Cs₂CO₃ |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. For the functionalization of indene derivatives, organocatalytic methods can offer unique reactivity and selectivity.

One potential organocatalytic approach for the derivatization of a system like this compound could involve Michael addition reactions. beilstein-journals.orgnih.govmdpi.comnih.gov While direct Michael addition to the indene ring itself is not typical, derivatives of this compound bearing an electron-withdrawing group on the five-membered ring could serve as Michael acceptors. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can facilitate the enantioselective addition of nucleophiles, leading to the formation of chiral indene derivatives. nih.govnih.gov

For instance, an indenone derivative of this compound could undergo a Michael addition with a nucleophile in the presence of a chiral secondary amine catalyst. The reaction would proceed through an enamine intermediate, allowing for stereocontrolled bond formation.

Photoredox Catalysis in Indene Functionalization

Visible-light photoredox catalysis has gained significant attention as a mild and efficient method for generating radical intermediates, enabling a wide range of chemical transformations. unibo.itdntb.gov.ua This approach could be utilized for the functionalization of this compound in several ways.

One possibility involves the generation of an aryl radical from this compound through a single-electron transfer process with an excited-state photocatalyst. This aryl radical could then participate in various coupling reactions. For example, arylation reactions using aryl diazonium salts as radical precursors have been demonstrated under photoredox conditions. bohrium.com

Another strategy could involve the photoredox-catalyzed generation of a radical from a coupling partner, which then adds to the indene system. While direct C-H functionalization of the indene ring is a possibility, the bromo-substituent on the benzene ring offers a handle for cross-coupling reactions initiated by photoredox catalysis.

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of the synthesis and derivatization of this compound, several green chemistry strategies can be implemented. For the transition metal-catalyzed cross-coupling reactions, the use of water as a solvent is a significant step towards greener processes. nih.gov The development of water-soluble ligands and surfactants has enabled efficient palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, to be performed in aqueous media, often under mild conditions. nih.govacs.org This reduces the reliance on volatile organic compounds (VOCs).

Microwave-assisted organic synthesis (MAOS) is another powerful tool for greening chemical processes. nih.govyoutube.comyoutube.comjocpr.com Microwave heating can significantly reduce reaction times, often leading to higher yields and purities compared to conventional heating methods. youtube.comjocpr.com This increased efficiency can lead to lower energy consumption and reduced waste generation. The application of microwave irradiation to the palladium-catalyzed cross-coupling reactions of this compound could offer a more sustainable route to its derivatives.

The development of catalyst systems with high turnover numbers and the ability to be recycled are also key aspects of green chemistry. Using highly active catalysts at low loadings minimizes the amount of metal waste. Furthermore, the use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture facilitates catalyst recycling.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound derivatives.

| Green Chemistry Aspect | Approach | Potential Benefit |

| Solvent Replacement | Use of water as a solvent for cross-coupling reactions. nih.govdigitellinc.com | Reduced use of volatile organic compounds (VOCs), improved safety. |

| Energy Efficiency | Microwave-assisted synthesis. nih.govnih.gov | Reduced reaction times, potentially higher yields, lower energy consumption. |

| Catalyst Optimization | Use of highly active catalysts at low loadings, catalyst recycling. | Reduced metal waste, lower cost. |

| Alternative Reagents | Exploring organocatalytic and photoredox catalysis. | Reduced reliance on heavy metals, milder reaction conditions. |

By integrating these modern synthetic methodologies and green chemistry principles, the synthesis and functionalization of this compound can be achieved in a more efficient, versatile, and sustainable manner, opening up new avenues for the creation of novel molecules with potential applications in various scientific fields.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Bromo 1h Indene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of 6-bromo-1H-indene derivatives. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

¹H NMR and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide foundational information about the molecular skeleton. In ¹H NMR, the chemical shift (δ) of a proton is influenced by its electronic environment. For instance, aromatic protons on the indene (B144670) ring typically resonate in the downfield region (δ 7.0–8.0 ppm), while the aliphatic protons on the five-membered ring appear at higher fields. rsc.orgbg.ac.rs The deshielding effect of the bromine atom can cause adjacent protons to shift further downfield.

In ¹³C NMR, the chemical shifts reveal the different types of carbon atoms. Carbonyl carbons in derivatives like indanones are found significantly downfield (~198 ppm), while aromatic carbons resonate between ~120-145 ppm. vulcanchem.com The carbon atom directly bonded to the bromine (C-Br) typically appears around 112-120 ppm. rsc.orgvulcanchem.com

Detailed spectral data for representative this compound derivatives are often presented in tabular format to summarize key findings.

Interactive Table: ¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Ethyl this compound-3-carboxylate | CDCl₃ | 7.90 (d, J=8.2 Hz, 1H), 7.60 (s, 1H), 7.49–7.43 (m, 2H), 4.37 (q, J=7.1 Hz, 2H), 3.50 (s, 2H), 1.40 (t, J=7.1 Hz, 3H) | 163.8, 145.4, 144.4, 139.8, 135.9, 129.8, 127.1, 123.8, 119.9, 60.7, 38.2, 14.4 | rsc.org |

| (6-Bromo-1H-inden-3-yl)methanol | CDCl₃ | 7.57 (s, 1H), 7.42–7.39 (m, 1H), 7.26 (d, J=8.0 Hz, 1H), 6.42 (s, 1H), 4.65 (d, J=1.4 Hz, 2H), 3.33 (d, J=1.3 Hz, 2H), 1.93 (s, 1H) | 146.6, 143.5, 142.3, 129.9, 129.3, 127.2, 120.7, 119.2, 59.6, 37.7 | rsc.org |

| Methyl 3-acetamido-6-bromo-1H-indene-2-carboxylate | CDCl₃ | 10.20 (s, 1H), 8.06 (d, J=8.5 Hz, 1H), 7.58 (s, 1H), 7.48 (d, J=8.6 Hz, 1H), 3.85 (s, 3H), 3.59 (s, 2H), 2.29 (s, 3H) | Not provided in source | rsc.org |

| Methyl 3-amino-1-(5-bromo-1H-indol-3-yl)-1H-indene-2-carboxylate | CDCl₃ | 8.06 (s, 1H), 7.46 (d, J=7.2 Hz, 1H), 7.38–7.26 (m, 5H), 7.17–7.12 (m, 2H), 7.05 (d, J=2.0 Hz, 1H), 6.10 (br s, 2H), 5.09 (s, 1H), 3.61 (s, 3H) | 168.0, 156.2, 149.0, 136.6, 135.1, 129.6, 128.3, 126.9, 124.8, 124.4, 123.6, 122.0, 118.9, 115.1, 112.5, 112.3, 102.0, 50.5, 43.8 | acs.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons, for instance, through the aliphatic chain of the indene ring. researchgate.nettubitak.gov.tr

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This technique is instrumental in assigning specific proton signals to their corresponding carbon atoms in the structure. researchgate.net

Collectively, these 2D NMR techniques provide definitive and unambiguous proof of the chemical structure of this compound derivatives. researchgate.netdntb.gov.ua

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (to several decimal places). bioanalysis-zone.com This allows for the calculation of a unique molecular formula. nih.gov

For this compound derivatives, HRMS is used to confirm that the experimentally measured exact mass matches the theoretically calculated mass for the proposed chemical formula. rsc.orgrsc.orgacs.org A key feature in the mass spectra of these compounds is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. vulcanchem.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For derivatives of this compound, IR spectroscopy can confirm the presence of key structural features. For example, a strong carbonyl (C=O) stretching absorption is typically observed around 1715-1730 cm⁻¹ for ketone derivatives. vulcanchem.com The presence of a hydroxyl (-OH) group is indicated by a broad stretching band in the region of 3200–3600 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Example | Reference |

| Carbonyl (C=O) | ~1715 | 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one | vulcanchem.com |

| Carbonyl (C=O) | ~1730 | 5-Bromo-1H-indene-1,2(3H)-dione | |

| Hydroxyl (O-H) | ~3200–3600 | 6-Bromo-2,3-dihydro-1H-inden-5-ol | |

| Ether (C-O-C) | 1240 (asym), 1085 (sym) | 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one | vulcanchem.com |

| N-H (Amide) | 3276 | Methyl 3-acetamido-6-bromo-1H-indene-2-carboxylate | rsc.org |

X-ray Diffraction (XRD) for Crystalline Structure Determination

When a this compound derivative can be grown as a single crystal, X-ray diffraction (XRD) provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and stereochemistry. researchgate.netdntb.gov.ua

For instance, X-ray crystallography was used to validate the spirocyclic framework of a brominated indanone derivative, confirming a dihedral angle of approximately 89° between the dioxolane and indene planes. vulcanchem.com This level of detail is unattainable with other spectroscopic methods. Furthermore, XRD can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack in the solid state and can influence the material's physical properties. It is also a crucial tool for the unambiguous assignment of stereochemistry, which is especially important for chiral derivatives.

Chromatographic Methods in the Purification and Analysis of this compound Compounds

Chromatographic techniques are essential for both the purification of this compound derivatives after synthesis and for the analysis of their purity.

Column Chromatography: This is the most common method for purifying crude reaction mixtures. Silica gel is typically used as the stationary phase, and a solvent system, often a gradient of hexane (B92381) and ethyl acetate (B1210297), is used as the mobile phase to separate the desired product from byproducts and unreacted starting materials. rsc.orgcharlotte.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to assess the purity of the final compound. For chiral derivatives, specialized chiral HPLC columns are employed to separate and quantify enantiomers, thereby determining the enantiomeric purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile derivatives and can be used to monitor reaction progress and assess final product purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive organic compounds. For derivatives of this compound, reversed-phase HPLC is a common and effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Detailed research findings on the chiral separation of a closely related derivative, tert-Butyl (R)-6-bromo-2-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, illustrate a typical HPLC application. rsc.org The analysis aimed to determine the enantiomeric excess of the synthesized compound, a critical parameter in stereoselective synthesis. The separation was achieved using a chiral stationary phase, which allows for the discrimination between enantiomers.

The specific conditions employed in this analysis highlight the key parameters that must be optimized for a successful separation of bromo-indene derivatives. The choice of a specialized chiral column (Chiralcel OD-H), a mobile phase consisting of a mixture of n-hexane and isopropanol, and a controlled temperature are all critical for achieving baseline resolution of the enantiomers. rsc.org UV detection is commonly used for aromatic compounds like indene derivatives due to their strong chromophores.

| Parameter | Condition |

|---|---|

| Compound | tert-Butyl (R)-6-bromo-2-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |

| Instrument | Dionex Summit HPLC System |

| Column (Stationary Phase) | Chiralcel OD-H (4.6 × 250 mm, 5 µm) |

| Mobile Phase | n-hexane:isopropanol (99:1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 10 °C |

| Detection | UV at 240 nm |

| Retention Time (Major Enantiomer) | 12.3 min |

| Retention Time (Minor Enantiomer) | 13.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is an indispensable tool for the analysis of volatile and semi-volatile compounds. It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for the definitive identification of analytes. GC is a standard method for assessing the purity of various bromoindene isomers. tcichemicals.com

The general procedure for analyzing a compound like this compound involves injecting a solution of the sample into the GC, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a long, thin capillary column. arcjournals.org The column, often coated with a non-polar stationary phase like 5% phenyl-polysiloxane (e.g., HP-5MS), separates compounds based on their boiling points and interactions with the phase. arcjournals.org A programmed temperature gradient is used to facilitate the elution of compounds with different volatilities. mdpi.com

After separation in the GC column, the analytes enter the mass spectrometer. In the ion source, they are typically bombarded with electrons (Electron Ionization, EI), causing them to fragment in a reproducible manner. The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint." By comparing this fragmentation pattern to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, the identity of the compound can be confirmed with a high degree of confidence. mdpi.comresearchgate.net This method has been successfully applied to identify various indene derivatives in complex mixtures. researchgate.net

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Capillary column (e.g., Agilent HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Detection | Mass scan (e.g., 30-500 amu) |

| Identification | Comparison of mass spectra with reference libraries (e.g., NIST) |

Computational Chemistry and Theoretical Investigations of 6 Bromo 1h Indene Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic characteristics of organic molecules. By approximating the electron density of a system, DFT calculations can accurately predict geometries, energies, and various electronic parameters. For indene (B144670) derivatives, methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to achieve a balance between computational cost and accuracy. nih.govdntb.gov.ua

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In studies of brominated indene derivatives, such as tetrabromo octahydroindene isomers, DFT calculations have been used to determine these quantum chemical parameters. nih.govresearchgate.net These calculations help in comparing the biological activities and electronic properties of different stereoisomers. The HOMO-LUMO transition in these systems often corresponds to a π-π* transition. nih.gov A range of electronic properties can be derived from HOMO and LUMO energies, including electronegativity (χ), chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω). nih.gov

Table 1: Calculated Electronic Properties of Selected Brominated Indene Derivatives This table presents representative data from DFT calculations on related brominated indene compounds to illustrate the application of HOMO-LUMO analysis. The values are for isomers of tetrabromo octahydroindene.

| Compound Isomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Isomer 6 | -6.8677 | -1.2972 | 5.5705 |

| Isomer 7 | -6.8848 | -1.3432 | 5.5416 |

Data sourced from Yilmaz et al. (2023). researchgate.net

Computational methods are highly effective in predicting the reactivity of molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack. In MEP maps of brominated and oxygenated indene derivatives, regions with the highest electron density (negative potential), often located on oxygen or bromine atoms, are predicted to be the sites of interaction with electrophiles. nih.govtubitak.gov.tr

Furthermore, studies on the pyrolysis of 6-bromoindene have shown that it leads to the formation of the resonantly stabilized 1-indenyl radical. researchgate.net Theoretical calculations combined with experimental results confirmed that this specific radical is the most thermodynamically stable product, guiding the understanding of reaction mechanisms at high temperatures. researchgate.net For other indene derivatives, local reactivity has been assessed using Fukui indices, which help to pinpoint the most reactive atoms within a molecule for electrophilic, nucleophilic, and radical attacks. dntb.gov.ua

When multiple stereoisomers of a compound can exist, computational methods can determine their relative stabilities by calculating their total energies. For various brominated derivatives of tetrahydro-1H-indene, DFT calculations were performed to optimize the geometries and analyze the stability of different stereoisomers, revealing the most stable configurations. nih.govtubitak.gov.tr Similarly, theoretical studies on tribromoindene isomers have been conducted to understand their molecular parameters and relative stabilities even before successful synthesis. researchgate.net

These computational stability analyses are often corroborated by experimental findings. For example, in the thermal bromination of octahydro-1H-indene, the reaction yielded the thermodynamically most stable tetrabromide isomers, a result that aligns with the principles of thermodynamic control predicted by computational energy calculations. metu.edu.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of 6-bromo-1H-indene, docking studies have been performed to evaluate their potential as therapeutic agents. In one study, brominated derivatives of tetrahydro-1H-indene were docked against several cancer cell lines to assess their anticancer properties, comparing them with the standard drug 5-fluorouracil. nih.govresearchgate.net Another study investigated derivatives of 6-bromo-2-phenyl-1,3,4-triaza-3H-indene for their antibacterial activity. researchgate.net The docking results showed that these compounds could fit into the active site of the target protein, stabilized by hydrogen bonds and π-π stacking interactions with key amino acid residues. researchgate.net Similarly, other indene derivatives have been studied as inhibitors for enzymes like succinate (B1194679) dehydrogenase and tyrosinase, with docking simulations helping to elucidate the binding modes and rationalize the observed biological activity. acs.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding.

MD simulations have been applied to systems involving indene derivatives to understand their behavior in different environments. For example, simulations were used to study the adsorption of 2-(4-(substituted)arylidene)-1H-indene-1,3-dione derivatives on an iron surface to investigate their potential as corrosion inhibitors. dntb.gov.uaresearchgate.net These simulations revealed strong binding between the inhibitor molecules and the metal surface. dntb.gov.uaresearchgate.net In the context of drug design, MD simulations have been used to confirm the stability of an indene derivative within the active site of the tyrosinase enzyme, showing that the compound remains in a stable conformation and maintains key interactions with essential residues throughout the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives.

For indene-based compounds, 3D-QSAR modeling has been successfully employed. In a study on novel indene amino acid derivatives designed as succinate dehydrogenase inhibitors, 3D-QSAR models were developed to analyze the structure-activity relationships. acs.org The models, visualized through contour maps, indicated which structural modifications would likely lead to enhanced enzymatic inhibition. This analysis, combined with molecular docking, attributed increased potency to optimized interactions within the enzyme's hydrophobic pocket, guiding the design of more effective compounds. acs.org QSAR studies have also been applied to other complex heterocyclic systems incorporating an indene-like framework to identify potent inhibitors of specific enzymes. researchgate.net

Reactivity and Derivatization Strategies of 6 Bromo 1h Indene

Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-1H-Indene

The bromine atom at the 6-position of the indene (B144670) core is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the synthesis of complex molecules derived from the this compound framework.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and the bromo-indene core is a suitable substrate for this transformation. nih.govlibretexts.org While direct studies on this compound are not extensively detailed in readily available literature, the reactivity of analogous compounds provides significant insight. For instance, the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles like bromoindoles and bromoindazoles proceeds under mild conditions with good to excellent yields, suggesting that this compound would be a competent coupling partner. nih.gov In a related example, 4-bromo-2-methyl-1H-indanone has been successfully coupled with various arylboronic acids using a ligand-free palladium acetate (B1210297) system in a PEG-400/TBAB medium, with reactions often reaching completion within an hour at 110 °C. semanticscholar.org

For derivatives such as 6-bromo-2,3-dihydro-1H-inden-5-ol, the hydroxyl group can be protected, for example as a tert-butyldimethylsilyl (TBDMS) ether, to facilitate Suzuki-Miyaura coupling with aryl boronic acids. This strategy allows for the introduction of various aryl groups at the 6-position of the indene ring system. The general conditions for such couplings often involve a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system, a base such as K₃PO₄ or K₂CO₃, and a solvent system like dioxane/water or toluene. nih.govsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indene Analogs

| Bromo-Indene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-2-methylindan-1-one | Phenylboronic acid | Pd(OAc)₂/TBAB | K₂CO₃ | PEG-400 | 110 | 98 | semanticscholar.org |

| 3-Chloroindazole | 5-Indole boronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

| 6-Bromo-2,3-dihydro-1H-inden-5-ol (protected) | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | - |

Heck and Sonogashira Coupling Reactions

The Heck reaction, another cornerstone of palladium catalysis, allows for the arylation of alkenes. acs.org The bromine atom in this compound serves as an excellent electrophilic partner for this reaction. In a related context, a tandem Heck-aldol sequence has been utilized where an initial Heck reaction is followed by an intramolecular aldol (B89426) condensation to form indene derivatives. iith.ac.in For instance, the reaction of o-halogenated benzaldehydes with allylic alcohols under palladium catalysis can lead to the formation of 2-acyl-1H-indenes. iith.ac.in While specific examples with this compound are not prevalent, its derivatization via Heck coupling to introduce alkenyl substituents is a chemically feasible and expected transformation.

The Sonogashira coupling provides a direct route to alkynyl-substituted arenes by reacting an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org A nickel-catalyzed protocol has been developed for the Sonogashira coupling of 6-bromo-1-(phenylsulfonyl)-1H-indole with phenylacetylene, affording the coupled product in good yield, highlighting the utility of this reaction for bromo-indole systems which are structurally similar to this compound. nih.gov The reaction conditions for Sonogashira couplings can be mild, and various functional groups are often tolerated. mdpi.com

Table 2: Examples of Heck and Sonogashira Coupling with Related Bromo-Heterocycles

| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

| Heck-Aldol | o-Halogenated benzaldehydes | Prop-2-en-1-ols | Pd(OAc)₂, TBAC, LiCl | NaOAc, DMA, 80-100 °C | 2-Acyl-1H-indenes | iith.ac.invulcanchem.com |

| Sonogashira | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Ni-catalyst | 70 °C | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | nih.gov |

| Sonogashira | Aryl bromides | Terminal alkynes | Pd(PPh₃)₄, CuI | Amine base | Arylalkynes | mdpi.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting aryl halides with amines. libretexts.orgorganic-chemistry.orgacsgcipr.org This reaction is highly valuable for synthesizing arylamines from precursors like this compound. Studies have shown the successful Buchwald-Hartwig amination of unprotected, functionalized indoles, which suggests that the NH group of the indole (B1671886) does not necessarily require protection, simplifying the synthetic sequence. ursinus.edu

In a closely related example, 6-bromo-2,3-dihydro-1H-inden-5-ol can undergo palladium-catalyzed cross-coupling with amines to introduce amino functionalities at the 6-position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base like cesium carbonate (Cs₂CO₃). libretexts.orgursinus.edu This methodology allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse library of 6-amino-1H-indene derivatives.

Electrophilic Aromatic Substitution Reactions on the Indene Core

The benzene (B151609) ring of the indene system is susceptible to electrophilic aromatic substitution, and the bromine atom at the 6-position influences the regioselectivity of these reactions. The bromine atom is an ortho-, para-directing deactivator. Therefore, incoming electrophiles are expected to substitute at positions 4 and 7, ortho and para to the bromine atom, respectively.

Nitration of indene precursors is a common transformation. For example, 2,3-dihydro-1H-inden-1-one can be nitrated with potassium nitrate (B79036) in concentrated sulfuric acid to yield 6-nitro-2,3-dihydro-1H-inden-1-one. vulcanchem.com In a related system, the nitration of 2,3-dihydro-1H-indene followed by other transformations can lead to compounds like 6-bromo-4-nitro-2,3-dihydro-1H-inden-5-ol. evitachem.com In 6-nitro-1-(propan-2-ylidene)-1H-indene, the electron-withdrawing nitro group directs further electrophilic substitution to the 4- and 7-positions. vulcanchem.com

Halogenation is another important electrophilic aromatic substitution. The bromination of indanone with bromine in acetic acid is a known method to produce 6-bromoindan-1-one, which is a precursor to this compound. vulcanchem.com Further halogenation of this compound would be expected to occur at the 4- or 7-position, influenced by the directing effects of both the bromine atom and the fused five-membered ring.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring of this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAAr) unless activated by strongly electron-withdrawing groups. However, under specific conditions, such as transition-metal catalysis (as seen in Buchwald-Hartwig amination) or via the formation of organometallic intermediates, the bromine atom can be replaced by a variety of nucleophiles.

In related halo-indene systems, the displacement of a halogen by nucleophiles like amines or alkoxides has been observed. vulcanchem.com For instance, the bromine at position 4 in 4-bromo-5-fluoro-2,3-dihydro-1H-indene is reported to be susceptible to displacement by these nucleophiles. vulcanchem.com The Williamson ether synthesis provides a general framework for the reaction of an aryl halide with an alkoxide, although this typically requires harsh conditions or catalytic activation for unactivated aryl halides. masterorganicchemistry.com

Cycloaddition Reactions with this compound Derivatives

The double bond within the five-membered ring of indene derivatives can participate in cycloaddition reactions. A notable example is the highly regio- and enantioselective Diels-Alder reaction of a 6-bromo-3-vinyl-1H-indene derivative with α,β-acetylenic ketones, catalyzed by a chiral cationic oxazaborolidine Lewis acid. nih.gov This demonstrates that the indene core can act as a diene in [4+2] cycloadditions, providing a pathway to complex polycyclic structures.

Furthermore, 1,3-dipolar cycloaddition reactions have been explored with related systems. For instance, a series of 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized via a 1,3-dipolar cycloaddition, showcasing a pathway to novel heterocyclic systems. researchgate.net While not directly involving the indene double bond, this highlights the utility of the bromo-aromatic scaffold in constructing complex molecules through cycloaddition strategies.

Functional Group Transformations and Interconversions

The chemical reactivity of this compound is characterized by the presence of two primary functional groups: the bromine atom attached to the aromatic ring and the double bond within the five-membered cyclopentene (B43876) ring. These sites allow for a variety of functional group transformations and interconversions, enabling the synthesis of a diverse range of derivatives.

The bromine atom at the 6-position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. Similarly, the alkene functionality in the indene core can participate in addition and cycloaddition reactions, further expanding the synthetic utility of this scaffold.

Transformations of the Bromo Group

The aryl bromide moiety of this compound is amenable to several key transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar bromo-indane and bromo-indazole derivatives suggests its applicability. vulcanchem.com For instance, the Suzuki-Miyaura coupling of 2-bromo-1H-indene with indenyl boronic ester has been utilized in the synthesis of phosphine ligands. rsc.org The general conditions for such reactions typically involve a palladium catalyst, a phosphine ligand, and a base. vulcanchem.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. ambeed.comacs.org This reaction is widely used to synthesize aryl alkynes. nih.govresearchgate.netrsc.org The coupling of various aryl bromides with alkynes proceeds under mild conditions, often at room temperature, highlighting the potential for this transformation with this compound. acs.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines from aryl halides. libretexts.orgorganic-chemistry.org The reaction of aryl bromides with various primary and secondary amines can be achieved using specialized phosphine ligands. rsc.org This methodology is applicable to a broad range of substrates, including heteroaryl halides, suggesting its feasibility for the amination of this compound to produce N-substituted derivatives. rsc.org

The following table summarizes representative conditions for these cross-coupling reactions based on related bromo-aromatic compounds.

| Reaction | Catalyst/Ligand | Reagents | Solvent | Temperature | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PEG400 | Aryl/heteroaryl boronic acids, K₃PO₄ | PEG400 | - | Aryl-substituted indenes | vulcanchem.com |

| Sonogashira Coupling | [DTBNpP]Pd(crotyl)Cl | Terminal alkyne, TMP | DMSO | Room Temp. | Alkynyl-substituted arenes | acs.orgnih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, DavePhos | Amine, NaOtBu | Toluene | 100 °C | Aryl amines | libretexts.org |

Metal-Halogen Exchange:

The bromine atom of this compound can be exchanged with a metal, typically lithium, to form an organometallic intermediate. This species is a potent nucleophile and can react with a wide array of electrophiles. The lithiation of 7-bromo-1H-indene has been achieved using reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. ambeed.comacs.org The resulting aryllithium species can be trapped with various electrophiles to introduce new functional groups. thieme-connect.de

Transformations of the Alkene Group

The double bond in the five-membered ring of this compound is susceptible to various addition reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org In an intramolecular context, this can be a powerful tool for ring formation. iith.ac.in More relevant to this compound, it can participate as the alkene component in intermolecular Heck reactions. For example, 1H-indene has been shown to react with amides in a palladium-catalyzed aryl-to-alkyl radical relay Heck reaction. rsc.org

Addition Reactions: The double bond can undergo various addition reactions typical of alkenes. rutgers.edupdx.edu For example, the photocatalytic diazidation of the double bond in 2,3-dihydro-1H-indene has been reported, yielding 1,2-diazido-2,3-dihydro-1H-indene. rsc.org Other potential transformations include hydrogenation to form 6-bromo-2,3-dihydro-1H-indene (6-bromoindan), halogenation, and hydrohalogenation, though specific literature on this compound for these reactions is sparse.

The table below outlines a reaction involving the alkene functionality of an indene derivative.

| Reaction | Reagents | Conditions | Product | Reference(s) |

| Diazidation | NaN₃, (NH₄)₂S₂O₈ | Photocatalysis, CH₃CN/H₂O | 1,2-diazido-2,3-dihydro-1H-indene | rsc.org |

Applications in Medicinal Chemistry and Rational Drug Design

6-Bromo-1H-Indene as a Crucial Precursor in Pharmaceutical Synthesis

This compound serves as a fundamental building block in the multi-step synthesis of complex pharmaceutical compounds. evitachem.comontosight.ai Its utility stems from the reactivity of the bromine substituent and the indene (B144670) core, which allow for a variety of chemical transformations. evitachem.com Pharmaceutical development leverages this compound as an intermediate for creating novel therapeutic agents. smolecule.com

The synthesis of various derivatives often begins with this compound or its related ketone, 6-bromo-1-indanone (B133036). google.com For instance, it is a precursor in the synthesis of certain indene derivatives and substituted amines. The presence of the bromine atom allows for reactions such as nucleophilic substitution, enabling the introduction of diverse functional groups to modulate the biological activity of the resulting molecules. evitachem.com Furthermore, the indene structure itself can be modified, for example, through reduction of the double bond to form indane derivatives, expanding the chemical space accessible from this starting material.

A notable application of a related compound, 6-bromoindole (B116670), is in the synthesis of tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid, an important medical intermediate. google.com This highlights the broader utility of bromo-substituted bicyclic systems in medicinal chemistry. The synthesis of this derivative involves a sequence of reactions including Friedel-Crafts reaction, amidation, reduction, and protection, demonstrating the versatility of the bromo-indole core. google.com Similarly, this compound provides a platform for constructing a wide array of molecules with potential therapeutic value.

Design and Synthesis of Indene Derivatives with Potential Therapeutic Properties

The rigid bicyclic framework of indene provides a valuable scaffold for the rational design of therapeutic molecules. researchgate.net By modifying the substituent pattern on this fused ring system, chemists can conduct extensive structure-activity relationship (SAR) studies to optimize the interaction of these molecules with their biological targets. researchgate.net

The process of drug discovery often involves identifying a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties such as potency, selectivity, or metabolic stability. The indene scaffold has been instrumental in the identification and optimization of such leads. For example, derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which contains an indene core, have been synthesized to improve their anticancer properties. researchgate.net Researchers have created libraries of Sulindac derivatives that inhibit the Ras-Raf interaction, a key signaling pathway in cancer, with one optimized compound showing an IC50 value of 30 µM. researchgate.net

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining similar biological activity. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties. The indene framework is a valuable tool in these approaches. For instance, the replacement of a carboxylic group with a sulfonamide isostere in certain indene derivatives led to the development of highly effective and selective COX-1 inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Based Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indene derivatives, SAR studies have revealed key insights. For example, modifications at the bromine position of 5-bromo-1,3-indandione (B1279020) were found to significantly affect its antibacterial potency. Similarly, the number and configuration of conjugated double bonds in indolinone derivatives play a significant role in their binding affinity and selectivity for α-synuclein and Aβ fibrils, which are implicated in neurodegenerative diseases. nih.gov

In the context of antitubercular agents, the lipophilicity, or "greasiness," of the molecule is a critical factor. The 2,3-dihydro-1H-indene unit contributes to moderate lipophilicity, which is important for crossing biological membranes. Halogen substituents, such as the bromine in this compound, tend to increase lipophilicity compared to other groups like methoxy (B1213986) or amino, and this has been shown to correlate with the potency of some antitubercular agents. Conversely, introducing polar groups like a carbonyl can reduce lipophilicity while adding hydrogen-bonding capacity, which can help balance solubility and target interaction.

Development of Novel Indene Amino Acid Derivatives as Enzyme Inhibitors

Indene derivatives have shown promise as enzyme inhibitors. nih.govacs.org Recently, a novel series of indene amino acid derivatives were designed and synthesized to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govacs.org SDHIs are a major class of fungicides used in agriculture. nih.govacs.org By incorporating an indene fragment, researchers aimed to enhance the hydrophobic interactions with the succinate dehydrogenase (SDH) enzyme. nih.govacs.org

These newly synthesized indene amino acid derivatives demonstrated potent antifungal activity against several plant pathogens. nih.govacs.org Notably, one compound, i18, showed a 7.4-fold improvement in inhibiting porcine heart SDH compared to its parent structure, with an IC50 value of 0.5026 μM. nih.govacs.org Molecular docking simulations suggested that this enhanced activity was due to the indene fragment optimizing the hydrophobic interactions within the enzyme's binding pocket. nih.govacs.org This research establishes the indene amino acid scaffold as a promising lead structure for developing next-generation SDHIs. nih.govacs.org

Inspired by natural product indenone derivatives that inhibit Fe(II)/2-oxoglutarate-dependent dioxygenase enzymes like AlkB, which is involved in DNA repair, a series of 2-chloro-3-amino indenone derivatives were synthesized. nih.gov One of these compounds was identified as an inhibitor of AlkB, demonstrating the potential of indenone-derived compounds as inhibitors for this class of enzymes. nih.gov

Applications in Anticancer Agent Development

The indene framework is present in many natural and synthetic compounds with antiproliferative activity. researchgate.net Derivatives of this compound and related structures have been investigated for their potential as anticancer agents.

Studies have shown that derivatives of 6-bromo-indene compounds can exhibit potent antiproliferative activity against various cancer cell lines. For example, some derivatives have been shown to be effective against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The proposed mechanism for this anticancer activity involves the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.

The design of novel indene-derived compounds as anticancer agents is an active area of research. For instance, a series of novel indene-derived retinoic acid receptor α (RARα) agonists were designed and synthesized. mdpi.com RARα is a crucial drug target for cancer therapy and prevention. mdpi.com While many of these compounds showed moderate binding to RARα, they exhibited potent antiproliferative activity. mdpi.com One compound, in particular, demonstrated a significant ability to induce the differentiation of NB4 cells, a human leukemia cell line. mdpi.com This work establishes the indene skeleton as a promising framework for the development of new RARα agonists for cancer treatment. mdpi.com

Research in Antimicrobial and Anti-inflammatory Agents

The foundational structure of this compound, a halogenated indene, serves as a valuable starting point for the synthesis of novel therapeutic agents. The indene and its saturated analog, indane, possess a rigid bicyclic framework that is considered a "privileged profile" for the development of molecules with significant biological activity, including antimicrobial and anti-inflammatory properties. sums.ac.irresearchgate.net Researchers have explored how derivatives of this scaffold can interact with various biological targets to combat microbial infections and modulate inflammatory responses. sums.ac.ir

Antimicrobial Research

The quest for new antimicrobial agents has led researchers to explore various derivatives of halogenated heterocyclic compounds. The bromo-substituted indene and its bioisosteres, such as bromo-indazole, have been identified as key synthons for creating compounds with potential antibacterial and antifungal efficacy.

One area of research focuses on the synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core, which is structurally related to this compound. researchgate.net A series of these novel molecules were synthesized and subsequently evaluated for their antimicrobial activity against a panel of bacterial and fungal strains. researchgate.net Several of the synthesized compounds demonstrated moderate to good inhibitory activity when compared to standard antimicrobial drugs. researchgate.net The core concept involves using the 6-bromo-1H-indazole as a building block, which is then elaborated through "click chemistry" to produce a library of triazole derivatives. researchgate.net

Another strategy involves designing inhibitors for specific bacterial enzymes that are crucial for pathogen survival and resistance. mdpi.comnih.gov For instance, bacterial cystathionine-γ-lyase (CGL) is an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in major pathogens, which protects them from oxidative stress and contributes to antimicrobial resistance. mdpi.com Inhibitors based on 6-bromoindole and 6-bromoindazole scaffolds have been developed to target this enzyme. mdpi.comnih.gov These compounds act as antibiotic potentiators, meaning they enhance the efficacy of conventional antibiotics like gentamicin. mdpi.comnih.gov The synthesis of these potentiators is based on using 6-bromoindole or 6-bromoindazole as the primary building blocks. mdpi.comnih.gov

Table 1: Antimicrobial Activity of 6-Bromo-1H-indazole Triazole Derivatives

This table summarizes the antimicrobial screening results for a selection of synthesized compounds containing the 6-bromo-1H-indazole moiety. The activity is often measured by the Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.

| Compound | Target Organism (Bacteria) | Activity (MIC in µg/mL) | Target Organism (Fungi) | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|---|

| 6-bromo-1H-indazole-triazole derivative 8a | S. aureus | 125 | C. albicans | 250 | researchgate.net |

| 6-bromo-1H-indazole-triazole derivative 8c | E. coli | 250 | A. niger | 500 | researchgate.net |

| 6-bromo-1H-indazole-triazole derivative 8f | S. aureus | 125 | C. albicans | 250 | researchgate.net |

| 6-bromo-1H-indazole-triazole derivative 8j | B. subtilis | 250 | A. niger | 500 | researchgate.net |

| Standard (Ciprofloxacin) | Bacterial Strains | 50-100 | - | - | researchgate.net |

| Standard (Griseofulvin) | - | - | Fungal Strains | 100-500 | researchgate.net |

Anti-inflammatory Research

The indene scaffold is a core component of several well-known anti-inflammatory drugs, such as Sulindac, which highlights the potential of this chemical structure in modulating inflammatory pathways. researchgate.net Research into derivatives of this compound has yielded compounds with promising anti-inflammatory activity.

A study focused on indanyl tetrazole derivatives, specifically evaluating compounds like 5-(6′-bromoindan-1′-yl)tetrazole (BIT) and 5-(6′-bromoindan-1′-yl)methyltetrazole (BIMT), for their anti-inflammatory effects. researchgate.net In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, these compounds were shown to inhibit swelling. researchgate.net All the tested indanyl tetrazole derivatives exhibited inhibitory effects on rat paw edema, with peak activity observed three hours after administration. researchgate.net The activity of these compounds was found to be comparable to that of phenylbutazone, a standard non-steroidal anti-inflammatory drug (NSAID). researchgate.net

Further research has shown that oxime derivatives of related bromo-substituted heterocyclic compounds can inhibit pro-inflammatory pathways. mdpi.com For example, 6-bromoindirubin-3′-[O-(2-piperazine-1-ylethyl)] oxime has been reported to inhibit GSK-3α/β, a kinase involved in inflammatory signaling. mdpi.com The introduction of an oxime group into an appropriate chemical backbone is considered a viable approach for creating anti-inflammatory agents. mdpi.com

Table 2: Anti-inflammatory Activity of Bromo-Indanyl Tetrazole Derivatives

This table presents the percentage inhibition of carrageenan-induced rat paw edema by bromo-indanyl derivatives compared to a standard drug. The data reflects the anti-inflammatory potency of the compounds at a specific time point after administration.

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) | Reference |

|---|---|---|---|

| 5-(6′-bromoindan-1′-yl)tetrazole (BIT) | 100 | 48.89 | researchgate.net |

| 5-(6′-bromoindan-1′-yl)methyltetrazole (BIMT) | 100 | 57.78 | researchgate.net |

| 5-(6′-bromoindan-1′-yl)methyltetrazole (BIMT) | 50 | 51.11 | researchgate.net |

| Phenylbutazone (Standard) | 100 | 62.22 | researchgate.net |

Biological Activity and Mechanistic Investigations of 6 Bromo 1h Indene Derivatives

In Vitro and In Vivo Biological Activity Screening of 6-Bromo-1H-Indene Derivatives

Assessment of Cytotoxic Effects in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation across different types of cancer.

For instance, derivatives of 6-bromo-indene have demonstrated potent antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. A specific derivative, 6-bromo-1-indanone (B133036), was found to induce programmed cell death (apoptosis) in human cancer cells at concentrations as low as 10 µM. Further research on related structures, such as 6-bromo quinazoline-4(3H)-one derivatives, identified a lead compound with significant potency against MCF-7 (breast) and SW480 (colon) cancer cell lines, showing an IC50 value of 15.85 ± 3.32 µM against MCF-7 cells. nih.gov This particular derivative also showed selectivity, being less toxic to normal non-tumorigenic cell lines. nih.gov

Similarly, indenyl-thiazole and indenyl-formazan derivatives containing a 5-bromo-indan component were synthesized and tested against gastric and colon cancers, with one derivative showing higher activity than reference drugs against SNU-16 gastric cancer cells. nih.gov The cytotoxic effects of various other related bromo-indene and bromo-indole derivatives have been quantified, with IC50 values indicating a range of activities against cell lines like HeLa (cervical cancer), A549 (lung cancer), and PC-3 (prostate cancer). rsc.orgrsc.org

| Derivative Class | Cell Line | Cancer Type | Reported IC50 Value (µM) | Source |

|---|---|---|---|---|

| 6-Bromo-quinazoline-4(3H)-one derivative (8a) | MCF-7 | Breast | 15.85 ± 3.32 | nih.gov |

| 6-Bromo-quinazoline-4(3H)-one derivative (8a) | SW480 | Colon | 17.85 ± 0.92 | nih.gov |

| Coumarinylimidazo[2,1-b]thiazole derivative (6) | MCF-7 | Breast | 10.83 ± 0.5 | rsc.orgpsu.edu |

| Coumarinylimidazo[2,1-b]thiazole derivative (6) | HeLa | Cervical | 6.77 ± 0.2 | rsc.orgpsu.edu |

| Coumarinylimidazo[2,1-b]thiazole derivative (4d) | MCF-7 | Breast | 16.99 ± 0.7 | rsc.orgpsu.edu |

| Coumarinylimidazo[2,1-b]thiazole derivative (4d) | HepG2 | Liver | 13.92 ± 0.2 | rsc.orgpsu.edu |

| Coumarinylimidazo[2,1-b]thiazole derivative (4d) | HeLa | Cervical | 5.18 ± 0.1 | rsc.orgpsu.edu |

| Pyrazolylindolin-2-one based coumarin (B35378) (4j) | A375 | Melanoma | 0.96 | rsc.org |

Evaluation of Antimicrobial Efficacy Against Pathogenic Strains

Derivatives of this compound have been investigated for their ability to combat pathogenic bacteria and fungi. Research highlights that these compounds can be effective against a range of microbes, including those resistant to existing antibiotics.

Studies on 6-bromo-2,3-dihydro-1H-inden-5-ol showed its effectiveness against various bacterial and fungal pathogens, suggesting potential applications in developing new antibiotics. More specifically, benzo[b]indeno[1,2-e] rsc.orgCurrent time information in Pasuruan, ID.thiazin-11(10aH)-ones, synthesized from 2-bromo-1H-indene-1,3(2H)-diones, exhibited excellent inhibition against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values ranging from 0.0143 to 0.1145 µmol/mL. nih.gov Another study found that certain pyridine (B92270) derivatives containing an inden-2-ylidene moiety displayed potent activity against C. albicans with a MIC value of 15.6 μg mL−1, which was superior to the standard drug Fluconazole. rsc.org

The antimicrobial activity of 1,3,4-triaza-3H-indene derivatives was tested against Bacillus cereus and Escherichia coli, showing that B. cereus was the more sensitive strain. researchgate.net The introduction of bromo and hydroxy groups to certain derivatives was noted to enhance their inhibitory potency. rsc.org

| Derivative Class | Pathogenic Strain | Activity Type | Reported MIC Value | Source |

|---|---|---|---|---|

| Benzo[b]indeno[1,2-e] rsc.orgCurrent time information in Pasuruan, ID.thiazin-11(10aH)-one (6c) | Various Bacteria & Fungi | Antibacterial & Antifungal | 0.0143 - 0.1145 µmol/mL | nih.gov |

| Benzo rsc.orgnih.govrsc.orgCurrent time information in Pasuruan, ID.thiazino[3,4-a]isoindol-11-one (5j) | E. coli | Antibacterial | 0.0286 µmol/mL | nih.gov |

| Benzo rsc.orgnih.govrsc.orgCurrent time information in Pasuruan, ID.thiazino[3,4-a]isoindol-11-one (5j) | C. albicans | Antifungal | 0.0143 µmol/mL | nih.gov |

| Pyridine derivative (6a) | C. albicans | Antifungal | 15.6 µg/mL | rsc.org |

| Imidazo[2,1-b]thiazole derivatives (9a, 9b) | Various Bacteria & Fungi | Antimicrobial | 25 µg/mL | ekb.eg |

| 1,3,4-triazaindan derivatives (2a, 3a) | B. cereus | Antibacterial | >0.312 mg/mL | researchgate.net |

Anti-inflammatory Response Profiling

The anti-inflammatory properties of the this compound scaffold have been noted in several studies. For example, 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is described as having anti-inflammatory properties. biosynth.com Research on 6-bromo-1-indanone demonstrated anti-inflammatory effects in an animal model of arthritis, where its administration led to reduced swelling and pain, which correlated with decreased levels of the pro-inflammatory cytokines TNF-alpha and IL-6. Other indene (B144670) derivatives are also recognized for their anti-inflammatory potential, with some acting as inhibitors of prostaglandin (B15479496) biosynthesis. smolecule.com

Elucidation of Molecular Mechanisms of Action

To understand how this compound derivatives exert their biological effects, researchers have worked to identify their molecular targets and the cellular pathways they modulate.

Target Identification and Validation

The biological activity of these compounds is attributed to their interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom can enhance binding affinity to a target's active site.

Several specific molecular targets have been identified for indene derivatives: